molecular formula C11H12BrNO B1290835 1-(3-Bromophenyl)piperidin-2-one CAS No. 1016847-66-7

1-(3-Bromophenyl)piperidin-2-one

Cat. No. B1290835
CAS RN: 1016847-66-7
M. Wt: 254.12 g/mol
InChI Key: UYKXCRWDVIEYPY-UHFFFAOYSA-N
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Description

The compound "1-(3-Bromophenyl)piperidin-2-one" is a brominated piperidinone derivative. Piperidinones are a class of organic compounds that contain a piperidine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom, bonded to a carbonyl group. The presence of the bromophenyl group suggests potential for interesting chemical properties and reactivity due to the electron-withdrawing nature of the bromine atom.

Synthesis Analysis

The synthesis of related brominated piperidinone compounds involves various strategies. For instance, the preparation of a Schiff base related to the compound was achieved by refluxing 2-(piperidin-1-yl)ethanamine with 3-bromobenzaldehyde, indicating the use of a condensation reaction for the synthesis of bromophenyl derivatives . Another related compound, 5-bromo-3-ethyl-3-(4-nitrophenyl)-piperidine-2,6-dione, was resolved into its enantiomers using a chiral column, which suggests that the compound of interest could also exhibit stereoisomerism and might be separated using similar chromatographic techniques .

Molecular Structure Analysis

The molecular structure of bromophenyl piperidinones can be complex due to the potential for stereoisomerism. The study of a related compound, 5-bromo-3-ethyl-3-(4-nitrophenyl)-piperidine-2,6-dione, revealed the presence of multiple stereomers, which were separated and analyzed using a Chiralpak IA column . The molecular geometry and electronic structure of these compounds can be studied using spectroscopic methods and quantum chemical calculations, as demonstrated by the analysis of a novel quinolinone derivative with a piperidinyl moiety .

Chemical Reactions Analysis

Bromophenyl piperidinones can undergo various chemical reactions due to the presence of reactive sites in the molecule. The bromine atom can participate in substitution reactions, while the carbonyl group can be involved in condensation reactions. For example, the synthesis of a related compound, (1'R)-(-)-1-(2'-hydroxy-1'-phenylethyl)piperidin-2-one, involved an oxidation reaction using bromine . Additionally, the presence of substituents in the beta-position of 1,3-dicarbonyl compounds can influence the outcome of multicomponent reactions catalyzed by bromodimethylsulfonium bromide, leading to the formation of functionalized piperidines .

Physical and Chemical Properties Analysis

The physical and chemical properties of bromophenyl piperidinones can be deduced from spectroscopic analyses and theoretical calculations. For instance, the spectroscopic analysis of 4-bromo-1-(ethoxycarbonyl)piperidine-4-carboxylic acid provided insights into the molecular and vibrational structure of the compound, which can be related to the compound of interest . Theoretical calculations, such as density functional theory (DFT), can predict properties like hyperpolarizability, molecular electrostatic potential, and vibrational frequencies, which are crucial for understanding the behavior of these compounds .

Safety and Hazards

The safety information for 1-(3-Bromophenyl)piperidin-2-one includes several hazard statements: H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Future Directions

Piperidines, including 1-(3-Bromophenyl)piperidin-2-one, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Therefore, future directions may include the development of new synthesis methods and the exploration of new applications in the pharmaceutical industry .

Mechanism of Action

Target of Action

The primary target of 1-(3-Bromophenyl)piperidin-2-one is the μ-opioid receptor (MOR) . The MOR is a G protein-coupled receptor that plays a crucial role in mediating the effects of opioids. It is involved in pain perception, reward, and addiction .

Mode of Action

This compound acts as a full agonist at the MOR . This means it binds to the receptor and activates it, leading to a biological response. Its potency is greater than morphine but less than fentanyl . The activation of the MOR leads to a series of intracellular events, including inhibition of adenylate cyclase, decreased cAMP production, and activation of potassium channels. This results in hyperpolarization of the neuron and inhibition of neurotransmitter release .

Biochemical Pathways

The activation of the MOR by this compound affects several biochemical pathways. These include the adenylate cyclase pathway , which is inhibited, leading to a decrease in cAMP production. This, in turn, affects downstream signaling pathways, including the activation of potassium channels, leading to hyperpolarization of the neuron .

Pharmacokinetics

These properties can significantly impact the bioavailability of the compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

The activation of the MOR by this compound leads to analgesic effects , which are reversed by an opioid antagonist . Based on its mechanism of action, it would be expected to produce other typical opioid effects such as respiratory depression and sedation .

properties

IUPAC Name

1-(3-bromophenyl)piperidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrNO/c12-9-4-3-5-10(8-9)13-7-2-1-6-11(13)14/h3-5,8H,1-2,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYKXCRWDVIEYPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(=O)C1)C2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90640833
Record name 1-(3-Bromophenyl)piperidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90640833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1016847-66-7
Record name 1-(3-Bromophenyl)piperidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90640833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(3-bromophenyl)piperidin-2-one
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